Cas no 1289063-76-8 (2-(Dimethylamino)-4-methoxybenzaldehyde)

2-(Dimethylamino)-4-methoxybenzaldehyde structure
1289063-76-8 structure
商品名:2-(Dimethylamino)-4-methoxybenzaldehyde
CAS番号:1289063-76-8
MF:C10H13NO2
メガワット:179.215722799301
CID:4936614
PubChem ID:92133626

2-(Dimethylamino)-4-methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(Dimethylamino)-4-methoxybenzaldehyde
    • COC1=CC=C(C=O)C(N(C)C)=C1
    • G66483
    • 1289063-76-8
    • インチ: 1S/C10H13NO2/c1-11(2)10-6-9(13-3)5-4-8(10)7-12/h4-7H,1-3H3
    • InChIKey: NBCLNQSKZBMJPB-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC(C=O)=C(C=1)N(C)C

計算された属性

  • せいみつぶんしりょう: 179.094628657g/mol
  • どういたいしつりょう: 179.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 29.5

2-(Dimethylamino)-4-methoxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01K253-1g
2-(Dimethylamino)-4-methoxybenzaldehyde
1289063-76-8 98%
1g
$372.00 2023-12-25
1PlusChem
1P01K253-250mg
2-(Dimethylamino)-4-methoxybenzaldehyde
1289063-76-8 98%
250mg
$138.00 2023-12-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1533638-1g
2-(Dimethylamino)-4-methoxybenzaldehyde
1289063-76-8 98%
1g
¥3474.00 2024-08-09
Alichem
A019144128-1g
2-(Dimethylamino)-4-methoxybenzaldehyde
1289063-76-8 97%
1g
400.00 USD 2021-06-16
1PlusChem
1P01K253-100mg
2-(Dimethylamino)-4-methoxybenzaldehyde
1289063-76-8 98%
100mg
$82.00 2023-12-25

2-(Dimethylamino)-4-methoxybenzaldehyde 関連文献

2-(Dimethylamino)-4-methoxybenzaldehydeに関する追加情報

Recent Advances in the Application of 2-(Dimethylamino)-4-methoxybenzaldehyde (CAS: 1289063-76-8) in Chemical Biology and Pharmaceutical Research

The compound 2-(Dimethylamino)-4-methoxybenzaldehyde (CAS: 1289063-76-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in organic synthesis and drug development. This research brief aims to provide an up-to-date overview of the latest studies involving this compound, highlighting its synthetic utility, biological activities, and potential therapeutic applications.

Recent literature reveals that 2-(Dimethylamino)-4-methoxybenzaldehyde serves as a crucial building block in the synthesis of various heterocyclic compounds, particularly those with potential pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the efficient synthesis of novel quinoline derivatives, which exhibited promising antimicrobial activity against drug-resistant bacterial strains. The researchers employed a multi-step reaction sequence, where 2-(Dimethylamino)-4-methoxybenzaldehyde acted as the key starting material, showcasing its synthetic versatility.

In the realm of cancer research, a groundbreaking study published in Bioorganic & Medicinal Chemistry Letters (2024) explored the compound's role in developing small-molecule inhibitors targeting specific protein-protein interactions involved in tumor progression. The dimethylamino and methoxy functional groups of 2-(Dimethylamino)-4-methoxybenzaldehyde were found to be critical for maintaining the optimal binding affinity of these inhibitors to their biological targets. Molecular docking studies complemented by in vitro assays demonstrated significant anti-proliferative effects against several cancer cell lines.

From a mechanistic perspective, recent investigations have shed light on the compound's potential as a fluorescent probe for biological imaging applications. A 2023 publication in Analytical Chemistry reported that derivatives of 2-(Dimethylamino)-4-methoxybenzaldehyde exhibit strong solvatochromic behavior, making them valuable tools for studying microenvironmental changes in cellular systems. This property has been particularly useful in monitoring drug delivery processes and intracellular trafficking.

The pharmaceutical industry has also shown growing interest in this compound, as evidenced by several recent patent applications. One notable example (WO2023124567) describes its use in the scalable synthesis of a new class of antiviral agents, with demonstrated efficacy against RNA viruses. The patent highlights the compound's stability and ease of functionalization as key advantages for industrial-scale production.

Looking forward, researchers are exploring novel modifications to the 2-(Dimethylamino)-4-methoxybenzaldehyde scaffold to enhance its biological activity and pharmacokinetic properties. Computational chemistry approaches, including quantitative structure-activity relationship (QSAR) modeling, are being increasingly employed to predict and optimize the therapeutic potential of derivatives based on this core structure. These developments position 2-(Dimethylamino)-4-methoxybenzaldehyde as a promising candidate for future drug discovery efforts across multiple therapeutic areas.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1289063-76-8)2-(Dimethylamino)-4-methoxybenzaldehyde
A1250277
清らかである:99%
はかる:1g
価格 ($):368